molecular formula C21H21NOS2 B2842134 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1705797-14-3

3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2842134
CAS No.: 1705797-14-3
M. Wt: 367.53
InChI Key: GZZNTLOJGVEOKG-UHFFFAOYSA-N
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Description

3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an intriguing compound with complex structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, a multi-step synthesis process is typically employed. The synthetic route involves:

  • Starting Material Preparation: : The starting materials include 4-methylthiophenol, benzyl bromide, and 3-bromopropionic acid.

  • Nucleophilic Substitution: : 4-methylthiophenol undergoes nucleophilic substitution with benzyl bromide to form the intermediate compound, 4-(methylthio)benzyl bromide.

  • Thiophene Functionalization: : Thiophene-3-carboxaldehyde is converted into its corresponding Grignard reagent, which reacts with 4-(methylthio)benzyl bromide to introduce the thiophene ring.

  • Amidation: : The intermediate product reacts with 3-bromopropionic acid under basic conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production scales up the above synthetic routes using advanced techniques like continuous flow synthesis and automated reactor systems. These methods increase yield, efficiency, and purity while reducing waste and production costs.

Chemical Reactions Analysis

3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. Oxidation typically occurs at the thiol group, converting it into a sulfone or sulfoxide derivative.

  • Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride can target the carbonyl group in the amide backbone, leading to the formation of the corresponding amine.

  • Substitution: : It can undergo electrophilic substitution reactions, primarily at the aromatic rings. Common reagents include halogens, nitro groups, and sulfonic acids. Major Products :

  • Sulfone and sulfoxide derivatives from oxidation.

  • Amine derivatives from reduction.

  • Various substituted aromatic compounds from substitution reactions.

Scientific Research Applications

Chemistry

  • Catalysis: : This compound serves as a ligand in transition metal catalysis, enhancing reaction rates and selectivities.

Biology

  • Antimicrobial Agents: : 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

  • Drug Development: : Due to its unique structural features, this compound is explored for its potential as a therapeutic agent in treating various diseases.

Industry

  • Material Science: : The compound's ability to form stable complexes makes it valuable in material science applications, such as the synthesis of advanced polymers and composites.

Mechanism of Action

3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects through several mechanisms:

  • Molecular Targets: : It interacts with enzymes and receptors involved in biological pathways.

  • Pathways: : The compound modulates signaling pathways, influencing cellular functions and processes such as cell proliferation and apoptosis.

  • Specific Interactions: : Its interactions are primarily driven by the aromatic rings and the functional groups present in the molecule, leading to specific binding with target proteins and nucleic acids.

Comparison with Similar Compounds

Unique Features

  • The presence of both a thiophene ring and a benzyl group makes this compound unique compared to other similar compounds.

Similar Compounds

  • 3-(4-(methylthio)phenyl)propanoic acid: : Lacks the thiophene ring and exhibits different reactivity and applications.

  • N-(2-(thiophen-3-yl)benzyl)propanamide: : Similar structure but without the methylthio group, resulting in varied biological activities.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS2/c1-24-19-9-6-16(7-10-19)8-11-21(23)22-14-17-4-2-3-5-20(17)18-12-13-25-15-18/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZNTLOJGVEOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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